1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a methoxyphenyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with 2-methoxybenzenesulfonyl chloride under basic conditions.
Attachment of the Cyclopropyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors.
Pharmaceutical Research: The compound is explored for its pharmacokinetic properties and potential use in drug development.
Biological Studies: It is used in studies involving receptor binding and molecular dynamics simulations.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The binding of 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol to these receptors can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness: 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific structural features, such as the cyclopropyl group and the methoxyphenyl sulfonyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-8-17(9-11-18)12-14(19)13-6-7-13/h2-5,13-14,19H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXAKERKXZKZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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